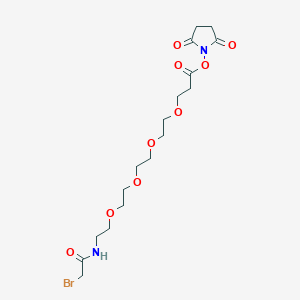
Calcium mefolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium Mefolinate, also known as 5-Methyltetrahydrofolate (5-MTHF), is a derivative of folic acid and is used in the body as a co-factor . It is used to treat the toxic effects of methotrexate and other folate antagonists, to treat megaloblastic anemia, and to provide palliative treatment of colorectal cancer .
Synthesis Analysis
Calcium Mefolinate can be synthesized using (4-(((2-amino-4-hydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydropteridine-6-yl)methyl)amino)benzoyl)-L-glutamic acid and an oxidant in an organic solvent. After the reaction is complete, a compound containing calcium ions is added until the pH value of the system is alkaline .
Molecular Structure Analysis
The molecular formula of Calcium Mefolinate is C20H23CaN7O6. It has an average mass of 497.518 Da and a monoisotopic mass of 497.133575 Da .
Chemical Reactions Analysis
Calcium Mefolinate is used in the body as a co-factor and is involved in various chemical reactions. For instance, it is used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR) .
Aplicaciones Científicas De Investigación
Calcium in Neuronal Signaling : Calcium ions play a crucial role in neuronal signaling, and imaging calcium in neurons is important to understand their specific functions in cellular compartments. Advanced imaging devices and calcium indicators are used for this purpose, allowing insights into neuronal signaling and plasticity in animal models (Grienberger & Konnerth, 2012).
Calcium Imaging and Electrophysiology : A study on transparent, flexible neural electrodes based on graphene demonstrates the potential for simultaneous optical imaging and electrophysiological recording. This approach enables the study of neural circuit functions through the integration of calcium imaging and electrical recording techniques (Kuzum et al., 2014).
Calcium and Neurodegeneration : Manganese-enhanced magnetic resonance imaging (MEMRI) has been used for functional imaging in the central nervous system, investigating calcium-permeable channels. This technique aids in understanding physiological processes and could be relevant to studies involving calcium-related compounds (Cloyd, Koren, & Abisambra, 2018).
Calcium Activity in Nerve Cells : The study of calcium dynamics in nerve cells, using imaging techniques like confocal microscopy, has contributed to understanding the role of calcium in cellular functions. This research can provide a framework for studying compounds like Calcium mefolinate in the context of nerve cell function (Sobierajski et al., 1995).
Calcium in Bone Health : Research on calcium supplements, including their impact on cardiovascular disease and bone health, can inform the understanding of Calcium mefolinate's potential applications. Studies indicate that calcium supplementation does not significantly impact cardiovascular outcomes, emphasizing its safety from a cardiovascular standpoint (Kopecky et al., 2016).
Direcciones Futuras
Calcium Mefolinate is currently used to treat the toxic effects of methotrexate and other folate antagonists, to treat megaloblastic anemia, and to provide palliative treatment of colorectal cancer . It is also used in the prevention of haematological toxicity of pyrimethamine when pyrimethamine is used as prophylaxis for, or in the treatment of toxoplasmosis or isosporiasis in immunodeficient patients .
Propiedades
IUPAC Name |
calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12?,13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBBRFHSPXRJQD-ZEDZUCNESA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23CaN7O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium N5-methyltetrahydrofolate | |
CAS RN |
26560-38-3 |
Source


|
| Record name | Calcium methyltetrahydrofolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026560383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CALCIUM MEFOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I291HQ60G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














